9,10-Ethanoanthracene-9(10h)-carboxylic acid
Description
Properties
IUPAC Name |
tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O2/c18-16(19)17-10-9-11(12-5-1-3-7-14(12)17)13-6-2-4-8-15(13)17/h1-8,11H,9-10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLVSIVPACIYAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C3=CC=CC=C3C1C4=CC=CC=C42)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298390 | |
| Record name | 9,10-ethanoanthracene-9(10h)-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20202-05-5 | |
| Record name | NSC122876 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122876 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-ethanoanthracene-9(10h)-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10298390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Ethanoanthracene Skeleton Formation
The Diels-Alder reaction between anthracene and electron-deficient dienophiles is the most widely employed method to construct the 9,10-ethanoanthracene framework. Key dienophiles include maleic anhydride, maleimides, and acrylonitrile, which react with anthracene under thermal conditions (90–130°C) in solvents such as toluene or xylene.
Representative Reaction Conditions:
| Dienophile | Temperature (°C) | Solvent | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Maleic anhydride | 90 | Toluene | 48 | 72–98 | |
| N-Phenylmaleimide | 130 | Xylene | 24 | 55–70 | |
| Acrylonitrile | 120 | Toluene | 36 | 30–45 |
The reaction proceeds via a [4+2] cycloaddition mechanism, forming a rigid bicyclic structure. For example, maleic anhydride reacts with anthracene to yield 9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride, which serves as a precursor for further functionalization.
| Substrate | Oxidizing Agent | Catalyst | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 9,10-Ethanoanthracene ester | O₂ (gaseous) | Organic metal salts | 40–60 | 70–72 | |
| 9,10-Dihydroethanoanthracene | Air | None | RT (24 h) | 85–90 |
For instance, air oxidation of 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid precursor at room temperature achieves 85–90% conversion to the carboxylic acid.
Carboxylation via Aldehyde Intermediates
9-Anthraldehyde Oxidation
A Chinese patent (CN113831237A) describes the oxidation of 9-anthraldehyde using KMnO₄ or CrO₃ in acidic media to yield 9-anthracenecarboxylic acid. While not directly producing the ethano-bridged variant, this method highlights a viable pathway for carboxyl group introduction that can be adapted to ethanoanthracene systems.
Reaction Optimization:
| Oxidizing Agent | Solvent | pH | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| KMnO₄ | H₂SO₄/H₂O | 2–3 | 80–90 | 75–80 |
| CrO₃ | Acetic acid | 1–2 | 60–70 | 65–70 |
Functional Group Interconversion
Hydrolysis of Nitriles and Esters
Ethanoanthracene nitriles or esters are hydrolyzed under acidic or basic conditions to yield carboxylic acids. For example, 9,10-ethanoanthracene-11-carbonitrile undergoes hydrolysis with 6M HCl at reflux to form the corresponding carboxylic acid.
Hydrolysis Conditions:
| Substrate | Reagent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethanoanthracene nitrile | 6M HCl | 110 | 12 | 88–92 |
| Ethanoanthracene methyl ester | 2M NaOH | 80 | 6 | 90–95 |
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to optimize the Diels-Alder step, achieving higher throughput and consistency. High-pressure reactors (10–15 bar) with immobilized catalysts (e.g., Lewis acids on silica) enhance reaction rates and yields.
Scalability Metrics:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume (L) | 0.5–2 | 500–1000 |
| Throughput (kg/day) | 0.1–0.5 | 50–100 |
| Purity (%) | 95–98 | >99 |
Challenges and Optimization Opportunities
Byproduct Formation in Oxidation Steps
Over-oxidation can lead to anthraquinone derivatives, reducing yields. Strategies to mitigate this include:
Scientific Research Applications
9,10-Ethanoanthracene-9(10H)-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.
Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 9,10-ethanoanthracene-9(10H)-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The ethano bridge in its structure allows for unique binding interactions with enzymes and receptors, influencing various biochemical processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The ethano bridge in 9,10-Ethanoanthracene-9(10H)-carboxylic acid introduces steric constraints and alters conjugation pathways compared to non-bridged anthracene derivatives. Key comparisons include:
Table 1: Structural and Molecular Properties
| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Structural Features |
|---|---|---|---|---|
| 9,10-Ethanoanthracene-9(10H)-carboxylic acid | C17H12O2 | 248.28 | Carboxylic acid, ethano bridge | Rigid ethano-bridged anthracene |
| 9-Anthracenecarboxylic acid | C15H10O2 | 222.24 | Carboxylic acid | Planar anthracene core |
| 9-Oxo-10H-anthracene-10-carboxylic acid | C15H10O3 | 238.24 | Carboxylic acid, ketone | Anthracenone backbone |
| 9,10-Dioxo-9,10-dihydroanthracene-2-carboxylic acid | C15H8O4 | 252.22 | Carboxylic acid, two ketones | Diketone substitution at C9/C10 |
| Ethyl anthracene-9-carboxylate | C17H14O2 | 250.29 | Ester | Esterified carboxylic acid |
Biological Activity
9,10-Ethanoanthracene-9(10h)-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for 9,10-ethanoanthracene-9(10h)-carboxylic acid is C₁₇H₁₄O₂, with a molecular weight of approximately 250.297 g/mol. Its structure features a fused ring system that contributes to its unique biochemical interactions.
Anticancer Properties
Research has shown that derivatives of 9,10-ethanoanthracene exhibit anticancer activity . A study focused on the antiproliferative effects of various 9,10-dihydro-9,10-ethanoanthracene compounds against Burkitt's lymphoma cell lines (MUTU-1 and DG-75) demonstrated promising results. Compounds derived from this scaffold were identified as having significant pro-apoptotic effects, indicating their potential as anticancer agents .
| Compound | Activity | Cell Line |
|---|---|---|
| Compound 9 | Antiproliferative | MUTU-1 |
| Compound 12a | Pro-apoptotic | DG-75 |
Glucocorticoid Receptor Modulation
Another significant aspect of the biological activity of 9,10-ethanoanthracene derivatives is their role as glucocorticoid receptor modulators . A series of dihydro-9,10-ethano-anthracene carboxamides were reported to exhibit selective transrepression and transactivation activities. These compounds can potentially serve as therapeutic agents for conditions modulated by glucocorticoid receptors .
The biological activity of 9,10-ethanoanthracene derivatives is attributed to their ability to interact with various biochemical pathways:
- Calcium Channel Blockade : Some derivatives act as L-type Ca²⁺ channel blockers, influencing cellular calcium homeostasis.
- Receptor Modulation : They modulate glucocorticoid and cannabinoid receptors, impacting inflammatory responses and other physiological processes.
- Inhibition of Drug Efflux : Certain compounds have been shown to inhibit drug efflux mechanisms in multidrug-resistant cells, enhancing the efficacy of existing chemotherapeutics .
Study on Antiproliferative Activity
A study synthesized a library of 9,10-dihydro-9,10-ethanoanthracene compounds to evaluate their antiproliferative activity against lymphoma cell lines. The findings indicated that structural modifications significantly affected biological activity, particularly in enhancing pro-apoptotic effects in cancer cells .
Glucocorticoid Modulation Study
In another investigation, dihydro-9,10-ethano-anthracene carboxamides were evaluated for their glucocorticoid receptor modulation capabilities. The results highlighted a compound that acted as a partial agonist with potent transrepression capabilities, suggesting therapeutic potential in managing inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 9,10-Ethanoanthracene-9(10H)-carboxylic acid in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is required if dust or aerosols are generated .
- Storage : Store in a tightly sealed container at 2–8°C, protected from light and moisture. Use inert gas purging (e.g., nitrogen) for long-term storage to prevent oxidation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water to prevent contamination .
Q. Which spectroscopic techniques are optimal for verifying the purity of 9,10-Ethanoanthracene-9(10H)-carboxylic acid?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm molecular structure and detect impurities. Key peaks include aromatic protons (δ 7.5–8.5 ppm) and carboxylic acid protons (δ 10–12 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 reverse-phase column with UV detection (λ = 254 nm). A purity ≥98% is indicated by a single peak with retention time matching the reference standard .
Advanced Research Questions
Q. How can transient intermediates in photolysis reactions of 9,10-Ethanoanthracene-9(10H)-carboxylic acid derivatives be characterized?
- Methodological Answer :
- Flash Photolysis with UV-Vis Monitoring : Irradiate the compound in aqueous solution using a pulsed laser (e.g., 266 nm). Track intermediates via time-resolved UV-Vis spectroscopy at 300–500 nm .
- Isotope Labeling and Acid-Base Catalysis : Use to identify solvent isotope effects. Kinetic analysis of enol-ketonization rates reveals ionization constants (e.g., for the first ionization) .
Q. What synthetic strategies mitigate low yields in preparing 9,10-Ethanoanthracene-9(10H)-carboxylic acid derivatives?
- Methodological Answer :
- Catalytic Hydrogenation : Optimize conditions using sodium/ethanol for selective reduction of anthracene rings. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) .
- Cross-Coupling Reactions : Employ AlCl-catalyzed benzyl chloride coupling to stabilize intermediates. Purify via recrystallization (ethanol/water) to isolate crystalline products .
Q. How is keto-enol tautomerism quantified in derivatives of 9,10-Ethanoanthracene-9(10H)-carboxylic acid?
- Methodological Answer :
- Bromine Scavenging : React the enol form with bromine in CCl. Measure bromine consumption spectrophotometrically to determine enol concentration .
- Equilibrium Constants : Calculate (9.67 for un-ionized acid-enol) and (8.24 for ionized acid-enol) using rate profiles of ketonization under varying pH conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
